

Technical Guide: Pyrazolo[1,5-a]pyridine-3,6-diamine[1]

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: Pyrazolo[1,5-a]pyridine-3,6-diamine

CAS No.: 340961-81-1

Cat. No.: B8799452

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Executive Summary

Pyrazolo[1,5-a]pyridine-3,6-diamine (CAS: 340961-81-1) is a fused bicyclic heteroaromatic scaffold of significant interest in medicinal chemistry and industrial dye manufacturing.[1][2] Structurally, it consists of a pyrazole ring fused to a pyridine ring across the N1–C2 bond, featuring primary amine substituents at the 3-position (pyrazole ring) and 6-position (pyridine ring).[1]

This molecular architecture serves two primary high-value functions:

- **Medicinal Chemistry:** It acts as a bioisostere for purine and ATP, making it a "privileged scaffold" for designing kinase inhibitors (e.g., JAK, KDR, Pim-1).[1]
- **Material Science:** It functions as a primary intermediate and coupler in oxidative hair dye formulations, providing stable, deep-tone chromophores when reacted with developers like *p*-phenylenediamine.[1]

Chemical Identity & Physicochemical Properties[2] [3][4]

Property	Data
IUPAC Name	Pyrazolo[1,5-a]pyridine-3,6-diamine
CAS Number	340961-81-1
Molecular Formula	C
	H
	N
Molecular Weight	148.17 g/mol
Appearance	Off-white to pale yellow solid (free base); often supplied as dihydrochloride salt (CAS: 2567495-77-4 for 6-amine salt analog)
Solubility	Moderate in DMSO, Methanol; Low in water (free base); High in water (HCl salt)
pKa (Predicted)	~3.5 (Pyridine N), ~2.0 (3-NH conjugate acid)
H-Bond Donors	2 (Amine groups)
H-Bond Acceptors	3 (Ring Nitrogens + Amines)

Structural Representation

The structure features a bridgehead nitrogen at position 1. The numbering proceeds around the pyrazole ring (2, 3) and then the pyridine ring (4, 5, 6, 7).

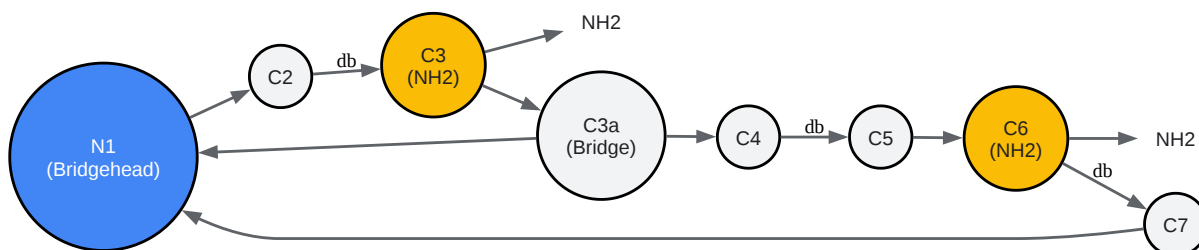


Figure 1: Numbering and connectivity of Pyrazolo[1,5-a]pyridine-3,6-diamine.

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[1]

Structural Analysis & Electronic Properties

Aromaticity and Resonance

The pyrazolo[1,5-a]pyridine system is a 10-

electron aromatic system (isoelectronic with azulene and indole).[1]

- N1 (Bridgehead): Contributes two electrons to the -system, maintaining aromaticity.[1]
- Electrophilic Attack (C-3): The C-3 position is the most electron-rich site on the ring system, analogous to the C-3 position of indole.[1] This makes it highly susceptible to electrophilic aromatic substitution (nitration, halogenation).
- Nucleophilic Attack (C-6): The pyridine ring is generally electron-deficient.[1] However, the introduction of the amino group at C-6 strongly donates electron density into the ring via resonance, increasing the basicity of the system and facilitating oxidation (crucial for dye formation).

Regiochemistry in Synthesis

Synthesizing the 3,6-disubstituted pattern requires careful orchestration of regioselectivity:

- C-6 Origin: The substituent at position 6 typically originates from the starting pyridine material (specifically, a substituent at the meta position of the pyridine reactant, which maps to C-6 after cyclization).[1]
- C-3 Origin: The substituent at position 3 is usually introduced during the cyclization step (using an alkyne ester) or via post-cyclization electrophilic substitution (nitration).

Synthetic Protocols

The most robust synthesis of **Pyrazolo[1,5-a]pyridine-3,6-diamine** involves a de novo ring construction followed by functional group manipulation.[1] The "Nitration-Reduction" route is preferred for its scalability.[1]

Pathway: 3-Nitropyridine Route[1]

This protocol circumvents the ambiguity of direct nitration by installing the C-6 nitrogen source early in the synthesis.

Step 1: N-Amination of 3-Nitropyridine

The starting material, 3-nitropyridine, is aminated at the ring nitrogen using O-Mesitylenesulfonylhydroxylamine (MSH) or Hydroxylamine-O-sulfonic acid (HOSA).[1]

- Reagents: 3-Nitropyridine, MSH, CH

Cl

[1]

- Product: 1-Amino-3-nitropyridinium mesitylenesulfonate.[1]
- Mechanism: Electrophilic amination of the pyridine nitrogen.

Step 2: [3+2] Cycloaddition

The pyridinium salt is treated with a base (to generate the N-imide dipole) and a dipolarophile (e.g., ethyl propiolate).

- Reagents: K

CO

, DMF, Ethyl Propiolate.[1]

- Regioselectivity: Cyclization on 3-substituted pyridinium ylides typically yields a mixture of 4- and 6-substituted pyrazolo[1,5-a]pyridines.[1] The 6-nitro isomer is separated via chromatography.[1]
- Product: Ethyl 6-nitropyrazolo[1,5-a]pyridine-3-carboxylate.[1]

Step 3: Functionalization of C-3

To convert the ester to an amine, a Curtius rearrangement is employed.[1]

- Hydrolysis: Ester

Carboxylic Acid (LiOH, THF/H

O).

- Curtius Rearrangement: Acid

Acyl Azide (DPPA)

Isocyanate

Carbamate

Amine.

- Alternative (Direct Nitration): If the starting material was decarboxylated (H at C-3), direct nitration with HNO

/H

SO

would selectively nitrate C-3, yielding 3,6-dinitropyrazolo[1,5-a]pyridine.[1]

Step 4: Global Reduction

Both the nitro group (at C-6) and the protected amine/nitro (at C-3) are reduced to primary amines.[1]

- Reagents: H

(50 psi), 10% Pd/C, Methanol.

- Product: **Pyrazolo[1,5-a]pyridine-3,6-diamine**. [1]

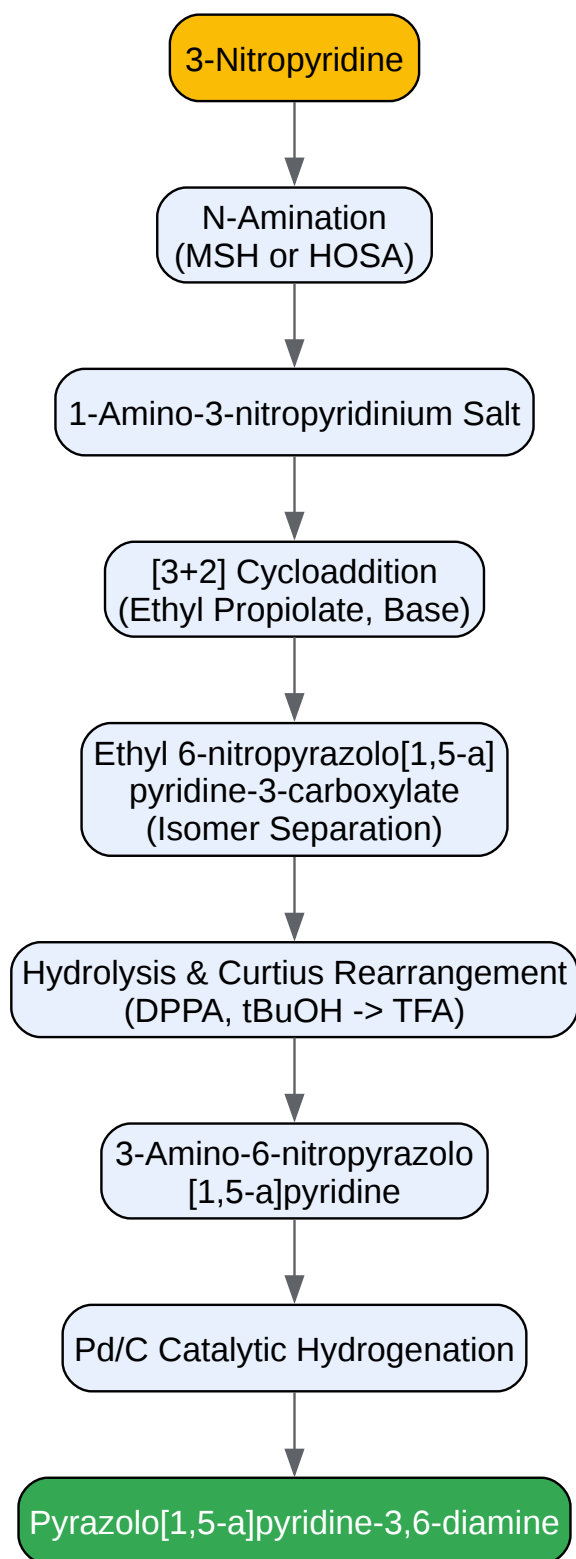


Figure 2: Synthetic pathway from 3-nitropyridine to the 3,6-diamine target.

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[1][2][3][4][5]

Applications

Oxidative Hair Dye Coupler

In hair coloring, **Pyrazolo[1,5-a]pyridine-3,6-diamine** acts as a coupler.[\[1\]](#)

- Mechanism: It reacts with a primary intermediate (developer), such as p-phenylenediamine (PPD) or p-toluenediamine (PTD), in the presence of an oxidizing agent (H

O

).[\[1\]](#)

- Chromophore Formation: The oxidation creates an indo dye (binuclear system). The pyrazolopyridine core provides a rigid, planar structure that shifts the absorption spectrum, typically yielding rich red-violet to blue-black shades depending on the developer used.[\[1\]](#)
- Advantage: Improved stability and wash-fastness compared to simple phenylenediamines due to the fused heterocyclic system.[\[1\]](#)

Kinase Inhibitor Scaffold

The molecule is a potent scaffold for ATP-competitive inhibitors.

- Binding Mode: The N1 and C-3 amine (or C-3 amide derivatives) often form a donor-acceptor hydrogen bond motif with the hinge region of kinase enzymes.[\[1\]](#)
- Targets:
 - KDR (VEGFR-2): Angiogenesis inhibition.[\[1\]](#)
 - JAK Family: Autoimmune diseases.
 - Pim-1/Pim-2: Cancer cell survival signaling.[\[1\]](#)
- SAR Insight: Substitution at the 3-amine (e.g., amides, ureas) modulates affinity, while the 6-position allows for solubilizing groups (e.g., morpholine, piperazine) to extend into the solvent-exposed region of the binding pocket.[\[1\]](#)

Safety and Handling

- Hazard Classification: Irritant (Skin/Eye), potentially sensitizing.
- Handling: As with all aromatic diamines, handle in a fume hood with nitrile gloves to prevent sensitization.
- Storage: Store under inert gas (Argon/Nitrogen) at -20°C. The free base is prone to oxidation (darkening) upon exposure to air; the dihydrochloride salt is more stable.

References

- Chemical Identity: PubChem CID 12236545. **Pyrazolo[1,5-a]pyridine-3,6-diamine**.^[1] [Link](#)
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- Hair Dye Application: US Patent 10,398,635. "Compositions and methods for improving color deposit and durability of color in artificially colored hair."^[7] (Lists 3,6-diaminopyrazolo[1,5-a]pyridine as a key coupler). [Link](#)
- Regioselectivity Studies: Journal of the Chemical Society, Perkin Transactions 1. "Nitration of pyrazolo[1,5-a]pyridine.

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- To cite this document: BenchChem. [Technical Guide: Pyrazolo[1,5-a]pyridine-3,6-diamine[1]]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8799452#pyrazolo-1-5-a-pyridine-3-6-diamine-chemical-structure\]](https://www.benchchem.com/product/b8799452#pyrazolo-1-5-a-pyridine-3-6-diamine-chemical-structure)

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